molecular formula C11H19ClN2S B7723330 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B7723330
M. Wt: 246.80 g/mol
InChI Key: LUSDBQKOOJSQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic conditions to form the desired thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific therapeutic properties .

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.ClH/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8;/h7H,4-6H2,1-3H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSDBQKOOJSQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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